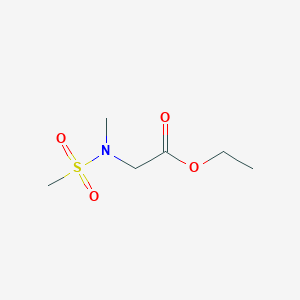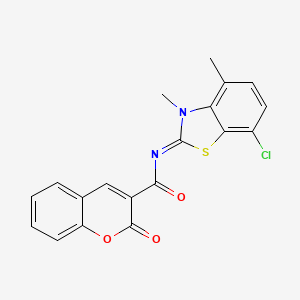
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as CDMB or BZML, is a synthetic small molecule that has gained considerable attention in scientific research for its potential applications in various fields.
作用机制
The exact mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungal cells, this compound has been shown to inhibit the growth of various strains of fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have potential antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and diverse range of potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research on N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could have important implications for cancer treatment. Another area of interest is the development of new fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to fully understand the potential applications of this compound in materials science, including its potential use in the fabrication of organic electronic devices.
合成方法
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide can be synthesized using a multi-step reaction process that involves the condensation of 2-aminothiophenol with 2-chloro-3,4-dimethyl-1,3-thiazole-5-carbaldehyde, followed by the reaction of the resulting product with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential inhibitor of enzymes. In materials science, this compound has been explored for its potential applications in the fabrication of organic electronic devices.
属性
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-8-13(20)16-15(10)22(2)19(26-16)21-17(23)12-9-11-5-3-4-6-14(11)25-18(12)24/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWJHDUBRDFLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

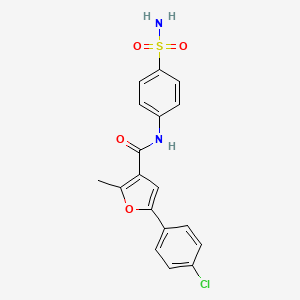
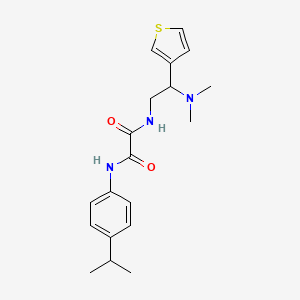
![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)

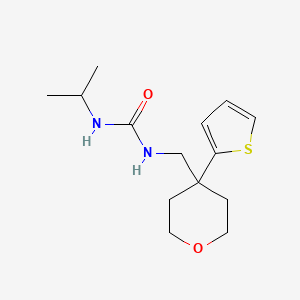
![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)
![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)
